molecular formula C10H7NO3 B1590628 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 70639-78-0

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B1590628
CAS No.: 70639-78-0
M. Wt: 189.17 g/mol
InChI Key: ZEGJLQZSCUPAPR-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Safety and Hazards

The safety information for “2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “2-Oxo-1,2-dihydroquinoline-6-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug research and development . For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been found to be useful as drug precursors or perspective ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acylation of anthranilic acid derivatives followed by cyclization. For example, methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be prepared by acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The key intermediates are typically prepared through oxidation reactions, such as the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Silver nitrate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline and 4-hydroxyquinoline .

Properties

IUPAC Name

2-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGJLQZSCUPAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537463
Record name 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70639-78-0
Record name 6-Carboxycarbostyril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70639-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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